REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:11]2([CH3:14])[CH2:12][CH2:13]2)[c:5]([OH:10])[c:6]([CH:7]=[O:8])[cH:9]1.[I:21][CH3:22].[K+:15].[K+:16].[O-:17][C:18]([O-:19])=[O:20].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[Br:1][c:2]1[cH:3][c:4]([C:11]2([CH3:14])[CH2:12][CH2:13]2)[c:5]([O:10][CH3:18])[c:6]([CH:7]=[O:8])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(c2cc(Br)cc(C=O)c2O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1c(C=O)cc(Br)cc1C1(C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |